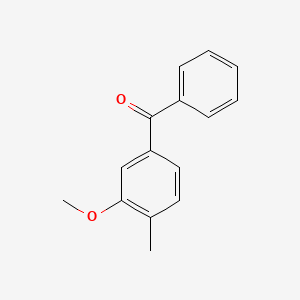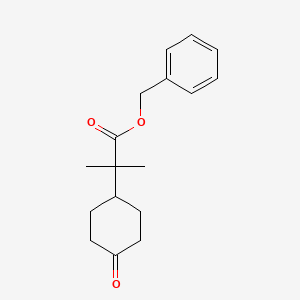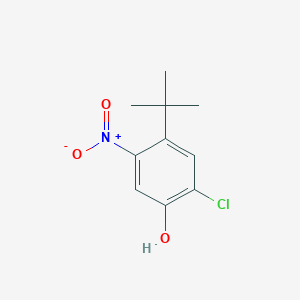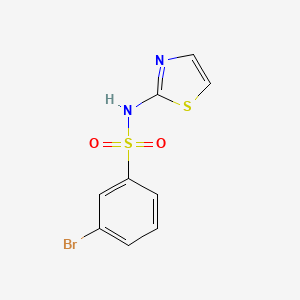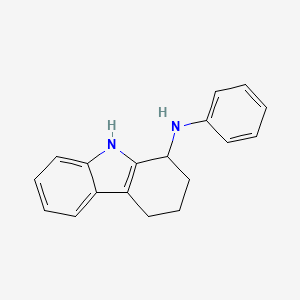
7-Hydroxy-3-(4-hydroxyphenyl)-5-methyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’,7-Dihydroxy-5-methylisoflavone is a naturally occurring isoflavone, a type of flavonoid, which is found in various plants Isoflavones are known for their diverse biological activities and potential health benefits
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’,7-Dihydroxy-5-methylisoflavone typically involves several steps starting from readily available precursors. One common method involves the use of 4-chromenone as a starting material. The synthesis includes chemoselective 1,4-reduction of 4-chromenone and selective deprotection of 3-benzylidene-4-chromanone containing a C7-benzyloxy group . Thin-layer chromatography is often used to monitor the progress of the reaction .
Industrial Production Methods
Industrial production methods for 4’,7-Dihydroxy-5-methylisoflavone are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4’,7-Dihydroxy-5-methylisoflavone undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4’,7-Dihydroxy-5-methylisoflavone has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of isoflavones.
Biology: It has been studied for its potential antioxidant and anti-inflammatory properties.
Medicine: It is being investigated for its potential role in cancer prevention and treatment, as well as its effects on cardiovascular health.
Wirkmechanismus
The mechanism of action of 4’,7-Dihydroxy-5-methylisoflavone involves its interaction with various molecular targets and pathways. It acts as a selective agonist at estrogen receptor-beta (ER-β) and may have chemopreventive efficacy against certain types of cancer . It also interacts with peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma, which is involved in the regulation of glucose and lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Genistein: Another isoflavone with similar estrogenic activity.
Daidzein: Known for its antioxidant properties.
Biochanin A: Similar in structure and function, with additional methoxy groups.
Uniqueness
4’,7-Dihydroxy-5-methylisoflavone is unique due to its specific hydroxyl and methyl group positions, which confer distinct biological activities and chemical reactivity. Its selective agonism at ER-β and interaction with PPAR-gamma highlight its potential therapeutic applications .
Eigenschaften
CAS-Nummer |
62845-21-0 |
|---|---|
Molekularformel |
C16H12O4 |
Molekulargewicht |
268.26 g/mol |
IUPAC-Name |
7-hydroxy-3-(4-hydroxyphenyl)-5-methylchromen-4-one |
InChI |
InChI=1S/C16H12O4/c1-9-6-12(18)7-14-15(9)16(19)13(8-20-14)10-2-4-11(17)5-3-10/h2-8,17-18H,1H3 |
InChI-Schlüssel |
ZFXNZUXWWQPTCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


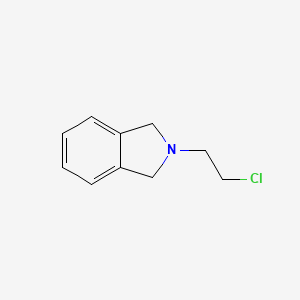
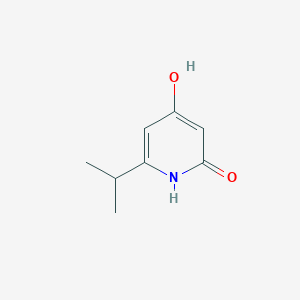
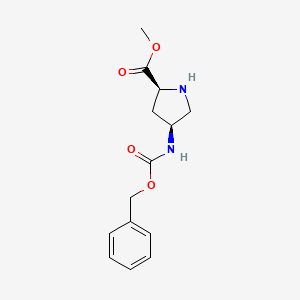
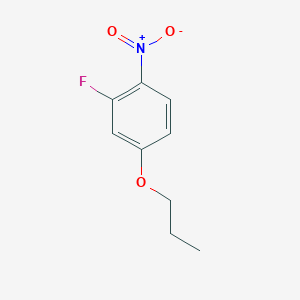
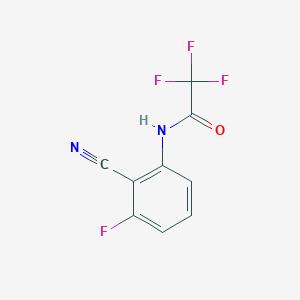
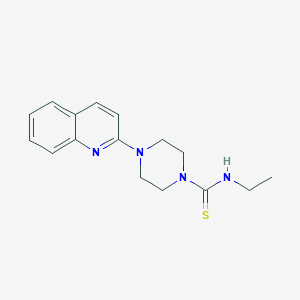

![N-[5-[(dimethylamino)sulfonyl]-2-methylphenyl]-2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]-benzamide](/img/structure/B8714777.png)
